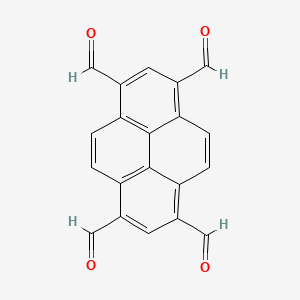
Pyrene-1,3,6,8-tetracarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1,3,6,8-tetracarbaldehyde is a polycyclic aromatic compound with the molecular formula C20H10O4. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four aldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions. This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-1,3,6,8-tetracarbaldehyde typically involves the functionalization of pyrene. One common method is the oxidation of pyrene derivatives. For example, pyrene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce aldehyde groups at the desired positions . Another approach involves the use of Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the tetracarbaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled synthesis. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrene-1,3,6,8-tetracarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.
Reduction: Pyrene-1,3,6,8-tetrahydroxy.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Pyrene-1,3,6,8-tetracarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrene-1,3,6,8-tetracarbaldehyde is largely dependent on its ability to interact with other molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions enable the compound to act as a fluorescent probe, allowing it to bind to specific molecular targets and pathways . In biological systems, it can interact with proteins, nucleic acids, and other biomolecules, making it useful for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: A substituted pyrene derivative with different functional groups.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Another substituted pyrene with vinyl groups.
Uniqueness
Pyrene-1,3,6,8-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for further functionalization. This makes it a versatile compound for the synthesis of various derivatives and materials with tailored properties .
Properties
Molecular Formula |
C20H10O4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
pyrene-1,3,6,8-tetracarbaldehyde |
InChI |
InChI=1S/C20H10O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-10H |
InChI Key |
YFFCWJQSJYNSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C=O)C=O)C=CC4=C(C=C(C1=C43)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



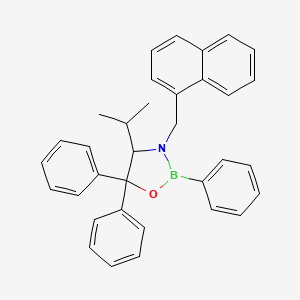
![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)
![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)
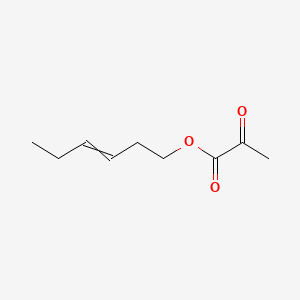
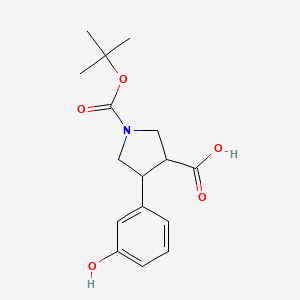
![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)
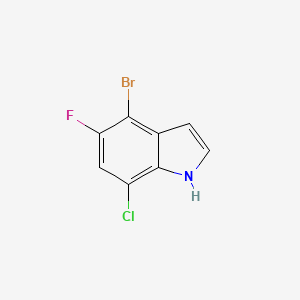
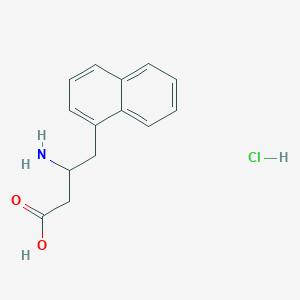
![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)
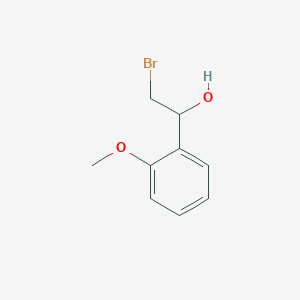
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
